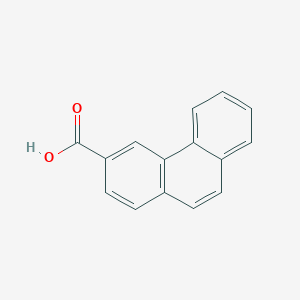

3-Phenanthrenecarboxylic acid

Description

The exact mass of the compound 3-Phenanthrenecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenanthrenecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenanthrenecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQIVZKSGGKUAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225686 |

Source

|

| Record name | 3-Phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7470-14-6 |

Source

|

| Record name | 3-Phenanthrenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7470-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenanthrenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007470146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene-3-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENANTHRENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FIR95888W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to 3-Phenanthrenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Phenanthrene Scaffold

3-Phenanthrenecarboxylic acid (CAS No. 7470-14-6) is a polycyclic aromatic hydrocarbon derivative that has garnered increasing interest within the scientific community.[1][2] Its rigid, planar phenanthrene core, combined with the reactive carboxylic acid functionality, makes it a valuable and versatile building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of 3-phenanthrenecarboxylic acid, from its fundamental properties and synthesis to its applications in medicinal chemistry and materials science. As a Senior Application Scientist, the aim is to not only present established protocols but also to provide insights into the rationale behind experimental choices, empowering researchers to leverage this compound to its full potential.

Core Properties and Identification

A thorough understanding of the physicochemical properties of 3-Phenanthrenecarboxylic acid is fundamental for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 7470-14-6 | [1][2] |

| Molecular Formula | C₁₅H₁₀O₂ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 266-269 °C | [1] |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone. | |

| InChIKey | WYQIVZKSGGKUAX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | O=C(O)C1=CC=C2C(C=C3C=CC=CC3=C2)=C1 | [1] |

Synthesis of 3-Phenanthrenecarboxylic Acid: A Practical Approach

The most common and practical laboratory synthesis of 3-phenanthrenecarboxylic acid involves the haloform reaction of 3-acetylphenanthrene. This method is advantageous due to the commercial availability of the starting material and the reliability of the reaction.

Causality of the Haloform Reaction

The haloform reaction is a classic organic transformation that converts a methyl ketone into a carboxylic acid with one less carbon atom.[2] The reaction proceeds via the exhaustive halogenation of the methyl group under basic conditions, forming a trihalomethyl group. This group then becomes a good leaving group and is displaced by a hydroxide ion in a nucleophilic acyl substitution, yielding the carboxylate and a haloform (chloroform, bromoform, or iodoform). The choice of halogen (chlorine, bromine, or iodine) can influence the reaction rate and yield. Sodium hypobromite or sodium hypochlorite are commonly used as they can be conveniently generated in situ.

Detailed Experimental Protocol: Synthesis from 3-Acetylphenanthrene

This protocol provides a robust method for the synthesis of 3-phenanthrenecarboxylic acid.

Materials:

-

3-Acetylphenanthrene

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂) or commercial bleach (sodium hypochlorite solution)

-

Dioxane

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation of Sodium Hypobromite Solution: In a well-ventilated fume hood, prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0-5 °C) aqueous solution of sodium hydroxide. The amount of bromine should be in slight excess relative to the 3-acetylphenanthrene. Rationale: The hypobromite is the active oxidizing agent. Preparing it fresh and keeping it cold minimizes its decomposition.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetylphenanthrene in dioxane. Rationale: Dioxane is a suitable solvent as it is miscible with both the aqueous hypobromite solution and the organic starting material.

-

Oxidation: Slowly add the freshly prepared sodium hypobromite solution to the solution of 3-acetylphenanthrene while stirring vigorously. The reaction is exothermic and may require cooling to maintain a moderate temperature. Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, destroy any excess hypobromite by adding a reducing agent such as sodium bisulfite until the solution is colorless.

-

Isolation of the Carboxylic Acid: Acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. This will precipitate the 3-phenanthrenecarboxylic acid. Rationale: The product exists as the sodium carboxylate salt in the basic reaction mixture. Protonation is necessary to obtain the neutral carboxylic acid, which is less soluble in water.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude acid can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a crystalline solid. Dry the purified product under vacuum.

Caption: Workflow for the synthesis of 3-Phenanthrenecarboxylic acid.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 3-phenanthrenecarboxylic acid is dictated by two key features: the aromatic phenanthrene ring system and the carboxylic acid functional group.

Electrophilic Aromatic Substitution

The phenanthrene nucleus is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation.[3] The carboxylic acid group is a deactivating, meta-directing group.[4] However, the regioselectivity of electrophilic attack on the phenanthrene ring is also influenced by the inherent reactivity of the different positions of the polycyclic system. The 9- and 10-positions are generally the most reactive. Therefore, the outcome of an electrophilic substitution on 3-phenanthrenecarboxylic acid will be a result of the interplay between the directing effect of the carboxyl group and the intrinsic reactivity of the phenanthrene core. For drug development, this complex reactivity can be exploited to synthesize a diverse library of substituted phenanthrene derivatives.

Caption: Factors influencing electrophilic aromatic substitution on 3-phenanthrenecarboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety provides a versatile handle for a wide range of chemical transformations, which are crucial for synthesizing derivatives with potential biological activity.

-

Esterification: 3-Phenanthrenecarboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[5][6] Esters are often synthesized to improve the pharmacokinetic properties of a drug candidate, such as its lipophilicity and membrane permeability.

-

Amidation: The formation of amides from 3-phenanthrenecarboxylic acid and an amine is a key reaction in medicinal chemistry.[6] This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine. Alternatively, direct amidation can be accomplished using peptide coupling reagents.[7] The amide bond is a common feature in many biologically active molecules.

Applications in Drug Discovery and Development

The phenanthrene scaffold is present in a number of biologically active natural products and synthetic molecules.[8] 3-Phenanthrenecarboxylic acid serves as a valuable starting material for the synthesis of novel compounds with therapeutic potential.

NMDA Receptor Allosteric Modulators

Recent research has highlighted the potential of 3,9-disubstituted phenanthrene derivatives as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor.[1][9] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its dysregulation is implicated in various neurological and psychiatric disorders. Allosteric modulators offer a promising therapeutic strategy as they can fine-tune receptor activity rather than simply blocking it. The synthesis of a library of analogs starting from 3-phenanthrenecarboxylic acid allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Anti-inflammatory Agents

Phenanthrene derivatives have also been investigated for their anti-inflammatory properties.[10][11] The carboxylic acid functionality of 3-phenanthrenecarboxylic acid can be used to introduce various pharmacophores that can interact with key targets in inflammatory pathways. By systematically modifying the structure, researchers can develop novel anti-inflammatory agents with improved efficacy and side-effect profiles.

Analytical Characterization

The unambiguous identification and characterization of 3-phenanthrenecarboxylic acid and its derivatives are critical for ensuring the quality and reproducibility of research. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3-phenanthrenecarboxylic acid exhibits a complex pattern of signals in the aromatic region (typically between 7.5 and 9.0 ppm). The carboxylic acid proton is a characteristic singlet that appears far downfield (around 12-13 ppm). The specific chemical shifts and coupling constants of the aromatic protons provide detailed information about the substitution pattern on the phenanthrene ring.[12]

-

¹³C NMR: The carbon NMR spectrum shows signals for the carboxyl carbon in the range of 165-175 ppm. The aromatic carbons resonate between approximately 120 and 140 ppm.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 3-phenanthrenecarboxylic acid.[9][14] Under electron ionization (EI), the molecular ion peak (M+) is typically observed. The fragmentation pattern can provide structural information, with common losses including the hydroxyl radical (-OH) and the carboxyl group (-COOH).[15][16]

Infrared (IR) Spectroscopy

The IR spectrum of 3-phenanthrenecarboxylic acid is characterized by a very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption is observed around 1700 cm⁻¹.[17][18]

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling 3-phenanthrenecarboxylic acid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Scaffold with Significant Promise

3-Phenanthrenecarboxylic acid is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its well-defined structure, coupled with the versatility of its carboxylic acid group, provides a powerful platform for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively utilize this valuable chemical building block in their future endeavors. The continued exploration of 3-phenanthrenecarboxylic acid and its derivatives is poised to lead to new discoveries and innovations in medicine and beyond.

References

- Irvine, M. W., Fang, G., Eaves, R., Mayo-Martin, M. B., Burnell, E. S., Costa, B. M., ... & Jane, D. E. (2015).

-

Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information for. (n.d.). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of phenanthrene-3-carboxylic acid. Retrieved from [Link]

-

Irvine, M. W., et al. (2015). Synthesis of a series of novel 3,9-disubstituted phenanthrenes as analogues of known N-methyl-D-aspartate receptor allosteric modulators. University of Bristol. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of a tentatively identified phenanthrene carboxylic acid... Retrieved from [Link]

-

University of Cambridge. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Phenanthrenecarboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). SAR of anti-inflammatory agents. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

-

The Advanced Science Research Center - CUNY. (n.d.). LABORATORY SAFETY MANUAL. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Retrieved from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. Retrieved from [Link]

-

PubMed. (2007, September 1). Design, synthesis, and biological evaluation of tricyclic heterocycle-tetraamine conjugates as potent NMDA channel blockers. Retrieved from [Link]

-

McMaster University. (n.d.). Materials Science and Engineering SOP Handling Concentrated Acids. Retrieved from [Link]

Sources

- 1. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products - Google Patents [patents.google.com]

- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. che.hw.ac.uk [che.hw.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. scienceready.com.au [scienceready.com.au]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. csub.edu [csub.edu]

- 20. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

An In-depth Technical Guide to the Physical Properties of 3-Phenanthrenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenanthrenecarboxylic acid (CAS No. 7470-14-6), a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar phenanthrene core, combined with the reactive carboxylic acid functional group, provides a unique scaffold for the design of novel therapeutic agents and functional materials. An in-depth understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the core physical characteristics of 3-Phenanthrenecarboxylic acid, grounded in experimental data and predictive models, to empower researchers in their scientific endeavors.

Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in both chemical and biological systems. For 3-Phenanthrenecarboxylic acid, these properties are largely dictated by its tricyclic aromatic structure and the presence of the polar carboxylic acid group.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀O₂ | [1][2][3] |

| Molecular Weight | 222.24 g/mol | [1][2][3] |

| Appearance | Pale Yellow Solid | [4] |

| Melting Point | 269-270 °C | [1][4] |

| Boiling Point (Predicted) | 435.4 ± 14.0 °C | [4] |

| Density (Predicted) | 1.305 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.20 ± 0.30 | [4] |

Expert Insights: The "Why" Behind the Properties

-

High Melting Point: The high melting point of 269-270 °C is a direct consequence of the planar and rigid structure of the phenanthrene backbone. This allows for efficient crystal packing through strong π-π stacking interactions between the aromatic rings of adjacent molecules. Furthermore, the carboxylic acid groups can form strong intermolecular hydrogen bonds, creating a stable dimeric structure in the solid state, which requires significant thermal energy to disrupt.

-

Acidity (pKa): The predicted pKa of 4.20 is characteristic of an aromatic carboxylic acid. The electron-withdrawing nature of the phenanthrene ring system stabilizes the carboxylate anion through resonance, thereby increasing the acidity compared to a simple aliphatic carboxylic acid. Understanding the pKa is critical for designing salt formation strategies to improve solubility and for predicting the ionization state of the molecule at physiological pH, which is a key determinant of its pharmacokinetic profile.

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of these physical properties relies on well-established experimental protocols.

Melting Point Determination: The Capillary Method

The melting point is a crucial indicator of purity. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry 3-Phenanthrenecarboxylic acid is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/min) around the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment: A Qualitative and Semi-Quantitative Approach

Solubility is a critical parameter in drug development and chemical synthesis. 3-Phenanthrenecarboxylic acid's solubility is expected to be low in non-polar solvents and higher in polar aprotic solvents.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane).

-

Qualitative Assessment: To a test tube containing approximately 1 mL of the solvent, a small, known amount (e.g., 1-2 mg) of 3-Phenanthrenecarboxylic acid is added. The mixture is agitated and observed for dissolution at room temperature and with gentle heating.

-

Semi-Quantitative Assessment: For solvents in which the compound is sparingly soluble, incremental amounts of the solid are added to a known volume of the solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation).

Observed Solubility:

Due to its acidic nature, the solubility of 3-Phenanthrenecarboxylic acid is expected to increase significantly in basic aqueous solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide) due to the formation of the more polar and water-soluble carboxylate salt[5][6].

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Characteristics:

-

Aromatic Protons (δ ≈ 7.0-9.0 ppm): The nine protons on the phenanthrene ring will appear in the aromatic region. Due to the complex coupling patterns ("multiplets"), a high-field NMR instrument is necessary for full resolution and assignment. The protons in the "bay region" (positions 4 and 5) are typically deshielded and appear at a higher chemical shift.

-

Carboxylic Acid Proton (δ ≈ 12.0-13.0 ppm): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet far downfield.

Expected ¹³C NMR Characteristics:

-

Aromatic Carbons (δ ≈ 120-140 ppm): The fourteen carbons of the phenanthrene ring will resonate in this region.

-

Carboxylic Carbon (δ ≈ 165-185 ppm): The carbonyl carbon of the carboxylic acid will be found in this characteristic downfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The spectrum of 3-Phenanthrenecarboxylic acid will be dominated by absorptions from the carboxylic acid group and the aromatic ring.

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3030 | C-H stretch | Aromatic |

| 1710-1680 (strong) | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| 950-910 (broad) | O-H bend | Carboxylic Acid |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z = 222, corresponding to the molecular weight of the compound. The stability of the aromatic system should result in a relatively intense molecular ion peak.

-

Loss of -OH (M-17): A fragment at m/z = 205.

-

Loss of -COOH (M-45): A fragment at m/z = 177, corresponding to the phenanthrene cation.

Crystallographic Data

A definitive single-crystal X-ray structure for 3-Phenanthrenecarboxylic acid is not publicly available in major crystallographic databases. However, the crystal structure of its isomer, 9-Phenanthrenecarboxylic acid, has been determined. In this structure, the molecules form hydrogen-bonded cyclic dimers. It is highly probable that 3-Phenanthrenecarboxylic acid adopts a similar dimeric packing arrangement in the solid state, which contributes to its high melting point and thermal stability.

Caption: Putative Hydrogen-Bonded Dimer of 3-Phenanthrenecarboxylic Acid.

Safety, Handling, and Storage

As with any chemical, proper handling and storage of 3-Phenanthrenecarboxylic acid are essential for laboratory safety.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[8].

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[8].

-

Hazards: May be harmful if swallowed. Avoid release into the environment[9].

Conclusion

3-Phenanthrenecarboxylic acid possesses a set of distinct physical properties that are a direct reflection of its molecular structure. Its high melting point and limited solubility in non-polar solvents are attributable to its rigid aromatic core and capacity for strong intermolecular interactions. The spectroscopic data provides a characteristic fingerprint for identification and structural confirmation. While some experimental data, such as a definitive crystal structure and a precise pKa value, remain to be fully elucidated in the public domain, the information presented in this guide provides a robust foundation for researchers working with this versatile compound. A thorough understanding of these physical properties is the cornerstone of its successful application in the development of new medicines and materials.

References

-

Scribd. (n.d.). Solubility of Carboxylic Acids in 5% Nahco. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for....

-

Stenutz, R. (n.d.). 3-phenanthrene carboxylic acid. Retrieved from [Link]

-

LibreTexts. (2025, July 21). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Mansouri, K., et al. (2018). Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches. ASCCT 2018 poster.

- Sigma-Aldrich. (2025, December 9). Safety Data Sheet. Retrieved from a relevant Sigma-Aldrich SDS for a similar compound.

- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Mansouri, K., et al. (2020). Open-source QSAR models for pKa prediction using machine learning approaches.

-

SpectraBase. (n.d.). 3-Phenanthrenecarboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Phenanthrenecarboxylic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.

-

Scribd. (n.d.). Carboxylic Acids: Solubility & Reactions. Retrieved from [Link]

-

ResearchGate. (2019, September 3). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Crystal structure of phenanthrene—5,10,15,20-tetraphenyl-21 H,23H-porphyrin (1/1), C58H40N4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Naphthalene, Phenanthrene, and Pyrene as DNA Base Analogues: Synthesis, Structure, and Fluorescence in DNA. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information.

-

University of California, Berkeley. (n.d.). Safe Storage. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Retrieved from [Link]

- Sigma-Aldrich. (2025, October 15). Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). Phenanthrene. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethylidene)-, [1R-(1α,4aβ,4bα,10aα)]-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenanthrene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Phenanthrenecarboxylic acid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-, methyl ester, [1R-(1α,4aβ,4bα,7α,10aα)]-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethylidene)-, [1R-(1α,4aβ,4bα,10aα)]-. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenanthrene. Retrieved from [Link]

- Sigma-Aldrich. (2025, December 9). Safety Data Sheet. Retrieved from a relevant Sigma-Aldrich SDS for phenanthrene.

- Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures.

-

PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Phenanthrenecarboxylic acid, 7-ethyl-1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-1,4a,7-trimethyl-, methyl ester, [1R-(1α,4aβ,7β,10aα)]-. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethylidene)-, [1R-(1α,4aβ,4bα,10aα)]-. NIST Chemistry WebBook. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Phenanthrenecarboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenanthrenecarboxylic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester. PubChem. Retrieved from [Link]

-

PeerJ Preprints. (n.d.). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 9-Phenanthrenecarboxylic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

-

Biointerface Research in Applied Chemistry. (2019, November 21). 20695837101721727.pdf. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Phenanthrenecarboxylic Acid in Organic Solvents

Introduction

3-Phenanthrenecarboxylic acid, a polycyclic aromatic carboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its rigid, planar phenanthrene core, combined with the ionizable carboxylic acid group, imparts a unique combination of hydrophobicity and potential for polar interactions. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its successful application in these domains. Whether for reaction optimization, purification by crystallization, formulation of drug delivery systems, or the development of organic electronic materials, a comprehensive grasp of its dissolution behavior is paramount.

This technical guide provides a deep dive into the solubility of 3-phenanthrenecarboxylic acid. In the absence of extensive published quantitative solubility data, this document focuses on the fundamental principles governing its solubility, provides a detailed experimental protocol for its determination, and offers insights into predicting its behavior in different solvent environments. This guide is intended for researchers, scientists, and drug development professionals who work with or intend to work with this and structurally related compounds.

Physicochemical Properties of 3-Phenanthrenecarboxylic Acid

A foundational understanding of the physicochemical properties of 3-phenanthrenecarboxylic acid is essential for interpreting its solubility. These properties dictate the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₂ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Melting Point | 270 °C | |

| Boiling Point (Predicted) | 435.4 ± 14.0 °C | |

| Density (Predicted) | 1.305 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.20 ± 0.30 | |

| Appearance | Pale Yellow Solid |

Table 1: Key physicochemical properties of 3-phenanthrenecarboxylic acid.

The high melting point of 3-phenanthrenecarboxylic acid suggests strong intermolecular forces in its solid state, primarily due to the efficient packing of the planar phenanthrene rings and hydrogen bonding between the carboxylic acid moieties. Overcoming these strong solute-solute interactions is a key energetic barrier to dissolution.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. Dissolution occurs when the Gibbs free energy of the system decreases, which is a function of the enthalpy and entropy of mixing. In practical terms, the adage "like dissolves like" serves as a useful guiding principle. This is a reflection of the fact that dissolution is favored when the intermolecular interactions between the solute and solvent are similar in nature and strength to the interactions within the pure solute and pure solvent.

For 3-phenanthrenecarboxylic acid, the key structural features influencing its solubility are:

-

The Polycyclic Aromatic (PAH) Core: The large, nonpolar phenanthrene ring system is hydrophobic and will preferentially interact with nonpolar or weakly polar solvents through van der Waals forces. The solubility of the parent compound, phenanthrene, is a good indicator of this behavior, being soluble in solvents like benzene, toluene, and carbon tetrachloride.[2]

-

The Carboxylic Acid Functional Group: This group introduces a highly polar and protic character to the molecule. It is capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

The overall solubility of 3-phenanthrenecarboxylic acid in a given solvent is therefore a balance between the hydrophobic nature of the large aromatic system and the hydrophilic nature of the carboxylic acid group.

The Role of Solvent Polarity

The polarity of the solvent is a critical determinant of its ability to dissolve 3-phenanthrenecarboxylic acid.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the phenanthrene core. While the parent PAH, phenanthrene, is soluble in these solvents, the highly polar carboxylic acid group of 3-phenanthrenecarboxylic acid will be poorly solvated, leading to low overall solubility.

-

Polar Aprotic Solvents (e.g., DMSO, acetone, ethyl acetate): These solvents possess a significant dipole moment and can act as hydrogen bond acceptors. They can solvate the carboxylic acid group effectively. However, their ability to disrupt the π-π stacking of the phenanthrene rings in the crystal lattice may be limited. Qualitative data indicates that 3-phenanthrenecarboxylic acid is slightly soluble in DMSO.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid group. However, the nonpolar hydrocarbon portion of these alcohols may not be extensive enough to effectively solvate the large phenanthrene core. Qualitative data suggests very slight solubility in heated methanol.

The Influence of Hydrogen Bonding

The ability of the carboxylic acid group to form hydrogen bonds is a dominant factor in its solubility in polar solvents. For dissolution to occur, the hydrogen bonds between solute molecules in the crystal lattice must be broken and replaced by new hydrogen bonds between the solute and solvent molecules. Solvents that are effective hydrogen bond donors and/or acceptors will be more effective at dissolving 3-phenanthrenecarboxylic acid.

Acid-Base Chemistry and Solubility

The carboxylic acid group is acidic, with a predicted pKa of around 4.2. This means that in the presence of a base, it can be deprotonated to form a carboxylate salt. This transformation has a profound effect on solubility. The resulting carboxylate anion is ionic and therefore significantly more polar than the neutral carboxylic acid. This dramatically increases its solubility in polar solvents, particularly water. Therefore, 3-phenanthrenecarboxylic acid is expected to be soluble in aqueous solutions of bases such as sodium hydroxide or sodium bicarbonate. This property is often exploited in extraction and purification processes.

Quantitative Solubility Data

A comprehensive search of the scientific literature, including the IUPAC-NIST Solubility Data Series, did not yield quantitative solubility data for 3-phenanthrenecarboxylic acid in a range of organic solvents. The only available information is qualitative, indicating slight solubility in DMSO and very slight solubility in heated methanol.

The absence of this data highlights a critical knowledge gap for researchers working with this compound. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| e.g., Methanol | 25 | Shake-Flask | ||

| e.g., Ethanol | 25 | Shake-Flask | ||

| e.g., Acetone | 25 | Shake-Flask | ||

| e.g., Ethyl Acetate | 25 | Shake-Flask | ||

| e.g., Dichloromethane | 25 | Shake-Flask | ||

| e.g., Chloroform | 25 | Shake-Flask | ||

| e.g., Toluene | 25 | Shake-Flask | ||

| e.g., DMSO | 25 | Shake-Flask | ||

| e.g., DMF | 25 | Shake-Flask |

Table 2: Template for recording experimentally determined solubility of 3-phenanthrenecarboxylic acid.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3][4] It is a reliable and reproducible method that involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

3-Phenanthrenecarboxylic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Temperature-controlled incubator or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 3-phenanthrenecarboxylic acid into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated analytical instrument. For 3-phenanthrenecarboxylic acid, which contains a chromophore, UV-Vis spectrophotometry or HPLC with a UV detector are suitable methods. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of 3-phenanthrenecarboxylic acid in the saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety Precautions

Researchers handling 3-phenanthrenecarboxylic acid and organic solvents should adhere to standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.[5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) for 3-phenanthrenecarboxylic acid and the solvents being used.

Conclusion

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

PubChem. (n.d.). Phenanthrene. National Center for Biotechnology Information. Retrieved from [Link]

- Abdel-Shafy, H. I., & Mansour, M. S. M. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology, 11, 538.

-

Enviro Wiki. (2022). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

-

Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

- Acree, W. E., Jr. (Ed.). (1995). IUPAC Solubility Data Series, Vol. 58: Polycyclic Aromatic Hydrocarbons: Binary Nonaqueous Systems: Part 1: Solutes A-E. Oxford University Press.

- ACS Publications. (2022). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega.

- World Health Organization. (2010). WHO Guidelines for Indoor Air Quality: Selected Pollutants. WHO Regional Office for Europe.

-

Wikipedia. (n.d.). Phenanthrene. Retrieved from [Link]

-

CPAchem. (2024). Phenanthrene Safety Data Sheet. Retrieved from [Link]

-

Stenutz, R. (n.d.). 3-phenanthrene carboxylic acid. Retrieved from [Link]

- Millard, J. W., & Yalkowsky, S. H. (2003). Solubility determination of barely aqueous-soluble organic solids. Journal of Pharmaceutical Sciences, 92(11), 2242-2248.

- Henstock, H. (1922). CCLIV.—The solubility of phenanthrene in various organic solvents. Journal of the Chemical Society, Transactions, 121, 2124-2129.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

ResearchGate. (2025). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Retrieved from [Link]

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-6.

- Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 9(2), E220-E224.

-

SciSpace. (2014). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. Retrieved from [Link]

- Palmer, D. S., et al. (2021). Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics.

-

Computational Pharmaceutics Group. (n.d.). Tools for solubility prediction in organic solvents. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3-PHENANTHRENECARBOXYLIC ACID. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Melting Point of 3-Phenanthrenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of 3-phenanthrenecarboxylic acid, a crucial physical property for its application in research and development. This document moves beyond a simple statement of the melting point to delve into the methodology of its determination, the factors influencing it, and its significance in ensuring the compound's purity and suitability for various applications, including drug development.

Introduction: The Significance of a Melting Point

3-Phenanthrenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, serves as a valuable building block in organic synthesis. Its precise physical properties are critical for its effective use. Among these, the melting point is a fundamental characteristic that provides a quick and reliable indication of purity.[1][2] In the pharmaceutical industry, melting point determination is a key analytical method for verifying the purity and chemical structure of a compound and is widely used in the quality control of pharmaceutical products.[1] A sharp and well-defined melting point range is indicative of a pure compound, while a depressed and broad melting range suggests the presence of impurities.[2][3] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in chemistry.[3]

Physicochemical Properties of 3-Phenanthrenecarboxylic Acid

A summary of the key physicochemical properties of 3-phenanthrenecarboxylic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₂ | ECHEMI |

| Molecular Weight | 222.24 g/mol | ECHEMI |

| CAS Number | 7470-14-6 | ECHEMI |

| Appearance | Pale Yellow Solid | Pharmaffiliates |

| Melting Point | 269 °C | [4] |

| Melting Point | 266-268 °C | CAS Common Chemistry |

Experimental Determination of Melting Point

The accurate determination of the melting point of 3-phenanthrenecarboxylic acid requires a meticulous experimental approach. The capillary method is a widely accepted and reliable technique.

Principle

The capillary method involves heating a small, powdered sample of the substance in a sealed capillary tube and observing the temperature at which the solid transitions to a liquid. Pure crystalline substances exhibit a sharp melting point, typically within a narrow range of 0.5-1°C.[5]

Experimental Workflow

The following diagram illustrates the key steps in determining the melting point of 3-phenanthrenecarboxylic acid using a standard melting point apparatus.

Caption: A flowchart detailing the key stages of melting point determination.

Detailed Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the 3-phenanthrenecarboxylic acid sample is completely dry, as moisture can depress the melting point.

-

Using a mortar and pestle, carefully grind a small amount of the crystalline sample into a fine powder. This ensures uniform heat distribution.

-

Tap the open end of a capillary tube into the powder until a small amount of the sample enters the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the initial heating rate to a rapid setting to quickly approach the expected melting point (around 250°C).

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is visible. This is the lower limit of the melting range.

-

Continue to heat slowly and record the temperature at which the last solid crystal melts. This is the upper limit of the melting range.

-

-

Data Interpretation:

-

The recorded temperature range is the melting point of the sample.

-

For a highly pure sample of 3-phenanthrenecarboxylic acid, this range should be narrow (e.g., 268-269°C) and in close agreement with the literature values.

-

A broad melting range (greater than 2°C) and a lower melting point indicate the presence of impurities.

-

Factors Influencing the Melting Point of 3-Phenanthrenecarboxylic Acid

Several factors can influence the observed melting point of 3-phenanthrenecarboxylic acid.

-

Purity: As previously discussed, impurities disrupt the crystal lattice of the compound, leading to a lower and broader melting range.[2][3] This is the most significant factor affecting the melting point.

-

Crystalline Form (Polymorphism): Organic molecules can sometimes crystallize in different forms, known as polymorphs. Each polymorph will have a unique crystal lattice and, consequently, a different melting point. While specific polymorphic studies on 3-phenanthrenecarboxylic acid are not widely reported, it is a phenomenon to be aware of for crystalline organic compounds.

-

Intermolecular Forces: The relatively high melting point of 3-phenanthrenecarboxylic acid can be attributed to strong intermolecular forces. As an aromatic carboxylic acid, it can form hydrogen-bonded dimers, which significantly increases the energy required to break the crystal lattice.[6] The planar structure of the phenanthrene ring also allows for efficient packing in the crystal lattice, maximizing van der Waals interactions.[7]

-

Heating Rate: An excessively rapid heating rate during the measurement can lead to an artificially high and broad melting point range, as there is insufficient time for heat to be uniformly transferred to the sample.

Purification by Recrystallization

To obtain a pure sample of 3-phenanthrenecarboxylic acid with a sharp melting point, recrystallization is the preferred method of purification.

Principle of Recrystallization

Recrystallization is a purification technique for solid compounds based on their differential solubility in a particular solvent at different temperatures.[8] The ideal solvent will dissolve the compound readily at its boiling point but poorly at room temperature or below. Impurities are either much more soluble in the solvent (and remain in the mother liquor upon cooling) or are insoluble and can be removed by hot filtration.[9]

Recrystallization Workflow

The following diagram outlines the general workflow for the recrystallization of 3-phenanthrenecarboxylic acid.

Caption: A flowchart illustrating the process of purification by recrystallization.

Detailed Step-by-Step Protocol for Recrystallization

-

Solvent Selection: Choose a solvent in which 3-phenanthrenecarboxylic acid is highly soluble at elevated temperatures and sparingly soluble at room temperature. Ethanol or acetic acid are often suitable choices.

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling, with gentle swirling. Continue adding small portions of the boiling solvent until the solid just dissolves. Using the minimum amount of solvent is key to maximizing the yield.[10]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the boiling solution through a fluted filter paper in a pre-heated funnel. This step should be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Allow the clear, hot filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to induce further crystallization.

-

Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals thoroughly to remove any remaining solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

-

Purity Confirmation: Determine the melting point of the recrystallized product. A sharp melting point, consistent with the literature value, indicates successful purification.

Safety and Handling

3-Phenanthrenecarboxylic acid should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for 3-phenanthrenecarboxylic acid should always be consulted, general precautions for related aromatic compounds apply.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: If swallowed, rinse mouth and seek medical advice.

-

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For detailed safety information, refer to the Safety Data Sheet for 3-Phenanthrenecarboxylic acid.[11]

Conclusion

The melting point of 3-phenanthrenecarboxylic acid is a critical parameter that extends beyond a mere physical constant. It is a powerful indicator of purity, a guide for purification processes, and a key piece of data for the characterization of this important chemical compound. For researchers and professionals in drug development and materials science, a thorough understanding and accurate determination of the melting point are essential for ensuring the quality, reliability, and reproducibility of their work.

References

-

Chemistry For Everyone. (2025). Why Are Melting Points Used For Drug Purity Validation?. Retrieved from [Link]

-

FLUKE. (2025). Why Is Melting Point Crucial in Large Labs and Research Facilities?. Retrieved from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (2009). An interesting relationship between drug absorption and melting point. Retrieved from [Link]

- Safety data sheet. (2024).

-

Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Quora. (2018). Why is the melting point of aromatic acids higher than that of aliphatic acids?. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

-

University of Wisconsin-River Falls. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). recrystallization.pdf. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Stenutz. (n.d.). 3-phenanthrene carboxylic acid. Retrieved from [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. mt.com [mt.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 3-phenanthrene carboxylic acid [stenutz.eu]

- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. mt.com [mt.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. echemi.com [echemi.com]

Foundational Principles: Decoding the Phenanthrene Moiety

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Phenanthrenecarboxylic Acid

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-phenanthrenecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the underlying principles, experimental considerations, and validation techniques that ensure data integrity and accurate structural elucidation.

The ¹H NMR spectrum of a polycyclic aromatic hydrocarbon (PAH) like phenanthrene is dictated by the molecule's electronic structure. The delocalized π-electron system generates a powerful ring current effect when the molecule is placed in an external magnetic field.[1] This effect causes significant deshielding of the protons attached to the aromatic rings, shifting their resonance signals downfield, typically into the 7-9 ppm range.[2] The precise chemical shift of each proton is further influenced by its position on the phenanthrene core and the electronic effects of any substituents.

In the case of 3-phenanthrenecarboxylic acid, the electron-withdrawing nature of the carboxylic acid group (-COOH) introduces additional deshielding, particularly for protons on the same ring. Furthermore, protons in sterically hindered environments, such as the "bay region" (H-4 and H-5), experience pronounced deshielding due to van der Waals repulsion and anisotropic effects.[3]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹H NMR spectrum is fundamentally dependent on meticulous sample preparation. A flawed preparation will yield a spectrum with broad lines, poor resolution, and artifacts that can obscure crucial information.[4][5]

Step-by-Step Sample Preparation Methodology

-

Analyte & Solvent Selection:

-

Weigh approximately 5-15 mg of 3-phenanthrenecarboxylic acid. For ¹H NMR, this concentration is typically sufficient to achieve a good signal-to-noise ratio in a few minutes of acquisition time on a modern spectrometer (≥400 MHz).[6]

-

Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior. The acidic proton of the carboxyl group is less likely to undergo rapid exchange with residual water in DMSO-d₆, resulting in a sharper, more observable -COOH signal.[7] In CDCl₃, this peak can be very broad or even exchange away completely.[8]

-

-

Dissolution & Filtration:

-

In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]

-

Vortex the vial to ensure complete dissolution. The solution must be transparent and free of any solid particles.

-

To remove any particulates, which can severely degrade magnetic field homogeneity and broaden spectral lines, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

-

-

Internal Standard & Finalization:

-

Tetramethylsilane (TMS) is the standard reference for ¹H NMR, with its signal defined as 0.00 ppm.[9] Most high-quality deuterated solvents are supplied with TMS already added. If not, a minuscule amount can be added.

-

Cap the NMR tube securely to prevent solvent evaporation and contamination. Wipe the outside of the tube clean before inserting it into the spectrometer.

-

Structural Assignment and Spectral Interpretation

The ¹H NMR spectrum of 3-phenanthrenecarboxylic acid is complex, featuring nine distinct aromatic proton signals and one carboxylic acid proton signal. The key to interpretation lies in analyzing the chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).

Below is the standard IUPAC numbering for the 3-phenanthrenecarboxylic acid molecule, which will be used for all spectral assignments.

Caption: Workflow for the analysis of 3-phenanthrenecarboxylic acid.

References

Sources

- 1. Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00114A [pubs.rsc.org]

- 2. Table 3 from Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. depts.washington.edu [depts.washington.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

13C NMR spectrum of 3-Phenanthrenecarboxylic acid

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 3-Phenanthrenecarboxylic Acid

Abstract

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-phenanthrenecarboxylic acid, a key molecule in the landscape of polycyclic aromatic hydrocarbons (PAHs). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data presentation. It delves into the foundational principles governing the spectral output, offers a field-proven experimental protocol for data acquisition, and provides a detailed, reasoned analysis of the full carbon skeleton. By integrating theoretical predictions with practical considerations, this guide serves as an authoritative reference for the structural elucidation of 3-phenanthrenecarboxylic acid and related substituted phenanthrenes.

Introduction: The Structural Significance of 3-Phenanthrenecarboxylic Acid

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that form the core of numerous natural products, pharmaceuticals, and advanced materials.[1] 3-Phenanthrenecarboxylic acid, in particular, combines the rigid, planar phenanthrene backbone with a versatile carboxylic acid functional group, making it a valuable synthon for creating complex molecular architectures.

Accurate and unambiguous structural verification is paramount in the development of novel compounds. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers unparalleled insight by providing direct information about the molecule's carbon framework.[2] Each unique carbon atom in a molecule produces a distinct signal, and the position of that signal (its chemical shift) reveals critical details about its local electronic environment, hybridization, and connectivity. This guide will systematically deconstruct the ¹³C NMR spectrum of 3-phenanthrenecarboxylic acid, providing the expertise necessary for its confident identification and characterization.

Theoretical Framework and Spectral Prediction

Before acquiring an experimental spectrum, a theoretical analysis provides a predictive framework that is essential for accurate data interpretation. The structure of 3-phenanthrenecarboxylic acid, with its low symmetry, dictates that all 15 carbon atoms are chemically non-equivalent. Therefore, we anticipate observing 15 distinct signals in the proton-decoupled ¹³C NMR spectrum.[3]

These signals can be categorized into distinct chemical shift regions:[4][5]

-

Carboxyl Carbon (C15): The carbon of the -COOH group is doubly bonded to one oxygen and singly bonded to another, making it highly deshielded. Its signal is expected to be the furthest downfield, typically appearing in the 165-185 ppm range.[6][7]

-

Aromatic Carbons (C1-C14): The 14 carbons of the phenanthrene ring system are all sp² hybridized and will resonate in the aromatic region, generally between 120 and 140 ppm.[8]

-

Substituent Effects: The carboxylic acid group is electron-withdrawing. This property influences the chemical shifts of the aromatic carbons. The carbon directly attached to the substituent (C3, the ipso-carbon) will be significantly affected, as will the carbons in the ortho (C2, C4) and para (C6, C10) positions relative to the substituent.

Below is the numbered structure of 3-phenanthrenecarboxylic acid, which will be used for all subsequent assignments.

Caption: Numbering scheme for 3-Phenanthrenecarboxylic acid.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The low natural abundance (~1.1%) and smaller magnetogyric ratio of the ¹³C nucleus make it significantly less sensitive than ¹H NMR, necessitating protocols that maximize signal detection.[9]

Step 1: Sample Preparation

-

Analyte & Solvent Selection: Weigh approximately 20-30 mg of 3-phenanthrenecarboxylic acid. The choice of deuterated solvent is critical for both solubility and avoiding overwhelming solvent signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its excellent solvating power for aromatic carboxylic acids. Alternatively, deuterated chloroform (CDCl₃) can be used, though solubility may be lower.

-

Sample Dissolution: Transfer the solid into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

-

Homogenization: Gently warm the sample and vortex or sonicate until the solid is completely dissolved, ensuring a homogenous solution for analysis.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift scale to 0.00 ppm. However, modern spectrometers can accurately reference the spectrum to the residual solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Step 2: Spectrometer Setup and Data Acquisition

The following parameters are based on a 400 MHz NMR spectrometer and should be adjusted as necessary for instruments of different field strengths.

-

Load and Lock: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. This step is crucial for maintaining field stability over the long acquisition times required for ¹³C NMR.

-

Tuning and Matching: Tune and match the ¹³C probe to the sample. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.[10]

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program with a 30° or 45° pulse angle (e.g., zgpg30) is optimal. Proton decoupling simplifies the spectrum by collapsing all C-H coupling multiplets into sharp singlets and provides a significant sensitivity boost via the Nuclear Overhauser Effect (NOE).[5]

-